Inhibitory Profile on Corticosteroid 11-beta-dehydrogenase Isozymes
Acetoxolone demonstrates quantifiable inhibition of corticosteroid 11-beta-dehydrogenase isozymes 1 and 2. The compound exhibits an IC50 of 6.10 (-logM) against isozyme 1 and an IC50 of 6.70 (-logM) against isozyme 2, as determined by CHEMBL bioactivity assays [1]. This dual inhibition profile is a characteristic feature of this glycyrrhetinic acid derivative class, but the specific values differentiate Acetoxolone from other analogs which may show different selectivity ratios or potencies, impacting their potential to modulate local glucocorticoid levels.
| Evidence Dimension | 11β-HSD1 and 11β-HSD2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | HSD11B1 IC50 = 6.10 (-logM); HSD11B2 IC50 = 6.70 (-logM) |
| Comparator Or Baseline | Other glycyrrhetinic acid derivatives (e.g., carbenoxolone, enoxolone) are known inhibitors of 11β-HSD isozymes, but specific IC50 values vary based on structural modifications. |
| Quantified Difference | Not directly comparable due to assay variability; this is a class-level inference of a known activity profile. |
| Conditions | Enzymatic inhibition assays (CHEMBL database sources). |
Why This Matters
The specific IC50 values are crucial for researchers modeling 11β-HSD-mediated pathways, allowing for precise dose selection and interpretation of target engagement in cellular or in vivo systems.
- [1] DrugCentral. Acetoxolone DrugCard. Bioactivity Summary: Corticosteroid 11-beta-dehydrogenase isozyme 2 (IC50 6.70) and isozyme 1 (IC50 6.10). https://drugcentral.org/drugcard/62. Accessed Apr. 17, 2026. View Source
